molecular formula C13H14ClN B601858 4-cyclopropylnaphthalen-1-aMine hydrochloride CAS No. 1533519-92-4

4-cyclopropylnaphthalen-1-aMine hydrochloride

Cat. No. B601858
CAS RN: 1533519-92-4
M. Wt: 219.71
InChI Key:
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Description

4-Cyclopropylnaphthalen-1-aMine hydrochloride, with the CAS number 1533519-92-4, is a chemical compound used for R&D purposes . The molecular formula of this compound is C13H14ClN .


Synthesis Analysis

The synthesis of this compound involves a multi-step reaction . The steps include:

  • A reaction with sodium hydroxide in methanol under reflux conditions, followed by a reaction at 20 - 30 °C at a pH of 1 - 2 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C13H14ClN . The molecular weight of the compound is 219.71 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been described in the synthesis analysis section. The compound is involved in multi-step reactions with various reagents .


Physical And Chemical Properties Analysis

This compound is a white to gray to yellow solid . It should be stored at room temperature .

Scientific Research Applications

Crystal Structures and Molecular Electronic Structure Analysis

A study conducted by Yatsenko et al. (2001) explored the crystal structures of a compound closely related to 4-cyclopropylnaphthalen-1-aMine hydrochloride. They examined its hydrochloride form and analyzed the effect of the crystal environment on the molecular electronic structure. This research is significant for understanding the physical and chemical properties of such compounds (Yatsenko et al., 2001).

Synthesis of Cyclopropylamine Derivatives

Kozhushkov et al. (2010) reported on the productive syntheses of cyclopropylamine derivatives, including 1-ethynylcyclopropylamine as hydrochlorides. Their research provides insights into methods for preparing these compounds, which could be relevant to the synthesis of this compound (Kozhushkov et al., 2010).

Novel Derivatives and Antimicrobial Activity

Research by Abubshait et al. (2011) involved synthesizing novel derivatives related to this compound and assessing their antimicrobial activity. This study is crucial for understanding the potential biomedical applications of such compounds (Abubshait et al., 2011).

Synthesis and Antioxidative Activities

Yildirim (2020) synthesized new heterocyclic compounds containing cyclopropyl groups, which are structurally similar to this compound. This research highlighted their antioxidative and antimicrobial activities, demonstrating the compound's potential in pharmacological applications (Yildirim, 2020).

Carcinogenic Aromatic Amines Analysis

Riedel et al. (2006) developed a method for measuring aromatic amines, including compounds structurally related to this compound, in smokers and nonsmokers. This research is relevant for understanding the environmental and health impacts of such compounds (Riedel et al., 2006).

Safety and Hazards

The safety data sheet for 4-cyclopropylnaphthalen-1-aMine hydrochloride indicates that it should be handled with care. Contact with skin and eyes should be avoided, and personal protective equipment should be worn when handling the compound . In case of accidental ingestion or contact, medical attention should be sought immediately .

Biochemical Analysis

Biochemical Properties

The exact biochemical properties of 4-Cyclopropylnaphthalen-1-aMine hydrochloride are not well-documented in the literature. As an intermediate in the synthesis of Lesinurad, it may interact with various enzymes, proteins, and other biomolecules during the synthesis process. The nature of these interactions would depend on the specific conditions and steps of the synthesis .

Cellular Effects

The cellular effects of this compound are not well-studied. As an intermediate in drug synthesis, it is not typically studied for its effects on cells. The final product, Lesinurad, is known to affect various types of cells and cellular processes .

Dosage Effects in Animal Models

As an intermediate in drug synthesis, this compound is not typically studied in animal models .

properties

IUPAC Name

4-cyclopropylnaphthalen-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N.ClH/c14-13-8-7-10(9-5-6-9)11-3-1-2-4-12(11)13;/h1-4,7-9H,5-6,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIQWZUGROQAMOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(C3=CC=CC=C23)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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